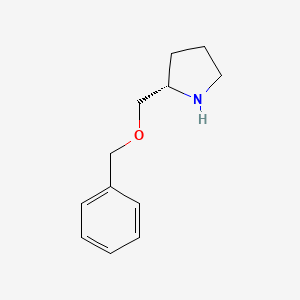![molecular formula C14H18N2O3 B3165113 3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid CAS No. 896520-41-5](/img/structure/B3165113.png)
3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid
Overview
Description
3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid, also known as 3-MPPA, is an organic compound with a molecular formula of C12H17N3O3. It is a derivative of piperazine, a cyclic amine, and is a member of the piperazine acid family. It is a colorless to pale yellow solid that is soluble in water, ethanol, and other organic solvents. 3-MPPA has a variety of applications in scientific research, including the study of enzyme mechanisms, protein-ligand interaction, and drug discovery.
Scientific Research Applications
3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid has been used in a variety of scientific research applications. It has been used as an enzyme inhibitor, a protein-ligand interaction probe, a drug discovery ligand, and a chemical reagent. In particular, 3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid has been used to study the mechanisms of action of enzymes such as proteases, kinases, and other enzymes involved in signal transduction pathways. It has also been used to study the interactions between proteins and small molecules, as well as to identify novel drug targets.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid is not fully understood. However, it is believed that 3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid binds to and inhibits the active site of enzymes, preventing them from catalyzing reactions. It is also believed that 3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid binds to protein-ligand complexes, disrupting the interactions between the protein and the ligand.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid are not fully understood. However, it is believed that 3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid can inhibit the activity of enzymes involved in signal transduction pathways, leading to changes in cellular processes. In addition, 3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid has been shown to disrupt the interactions between proteins and small molecules, leading to changes in protein function.
Advantages and Limitations for Lab Experiments
3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is soluble in a variety of solvents. In addition, 3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid is relatively stable and has a low toxicity profile. However, 3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid has several limitations. It is not very soluble in water, and it has a low affinity for many proteins and enzymes.
Future Directions
There are a number of potential future directions for research involving 3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid. These include further study of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential applications in drug discovery. Additionally, further research could be conducted to explore the biochemical and physiological effects of 3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid, as well as to develop methods for improving its solubility in water. Finally, further study of its interactions with proteins and small molecules could lead to the development of novel therapeutic agents.
properties
IUPAC Name |
3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11-4-2-3-5-12(11)15-6-8-16(9-7-15)13(17)10-14(18)19/h2-5H,6-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPCPKNGDSMBFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165074.png)
![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165111.png)




![[3-(2-Chloro-4-fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165134.png)
![2-({3-[3-(4-methylpiperidin-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3165139.png)
